5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Biological Activity
5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with potential biological activity. Its structure includes a thiazoloquinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H24N4O4S2
- Molecular Weight : 472.58 g/mol
- CAS Number : 688790-99-0
The structural features include:
- A thiazolo[3,4-a]quinazoline core.
- Functional groups such as a piperidine carbonyl and oxolan moiety.
This unique arrangement may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds with thiazoloquinazoline structures exhibit significant anticancer activities. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes. For instance, thiazoloquinazolines have been shown to inhibit tyrosine kinases, which play a crucial role in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. Compounds similar to 5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene have demonstrated activity against a range of bacterial strains. The presence of sulfur in its structure may enhance its interaction with microbial proteins, disrupting their function .
Case Study 1: Anticancer Activity
In a study involving various thiazoloquinazoline derivatives, one compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests that modifications in the side chains can enhance efficacy against specific cancer types .
Case Study 2: Enzyme Inhibition
A related compound demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a target in many cancers. The study reported a significant reduction in phosphorylation levels of downstream signaling molecules after treatment with the compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-oxo-N-(oxolan-2-ylmethyl)-8-(piperidine-1-carbonyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S2/c27-19-15-7-6-13(21(29)25-8-2-1-3-9-25)11-16(15)26-18(24-19)17(32-22(26)31)20(28)23-12-14-5-4-10-30-14/h13-16H,1-12H2,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRNLQGUKRQPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NCC5CCCO5)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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